![molecular formula C5H3Br2FN2 B2765094 4-Bromo-6-(bromomethyl)-5-fluoropyrimidine CAS No. 2193061-41-3](/img/structure/B2765094.png)
4-Bromo-6-(bromomethyl)-5-fluoropyrimidine
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Overview
Description
“4-Bromo-6-(bromomethyl)-5-fluoropyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring would have a bromine atom attached at the 4th position, a fluorine atom at the 5th position, and a bromomethyl group (-CH2Br) at the 6th position .Chemical Reactions Analysis
As a brominated and fluorinated pyrimidine, this compound could potentially participate in various chemical reactions. The bromine atoms make it a good candidate for further substitution reactions, while the pyrimidine ring could potentially participate in reactions typical for aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a brominated and fluorinated pyrimidine, this compound is likely to be relatively stable. It’s likely to have significant polar character due to the electronegative bromine and fluorine atoms .Scientific Research Applications
Synthesis of Key Precursors for Rosuvastatin
A highly efficient approach for synthesizing key pyrimidine precursors used in rosuvastatin synthesis is described, leveraging selective bromination and transformation into functional groups without requiring metal catalysis or cryogenic conditions (Šterk et al., 2012).
Antiviral Activity of Pyrimidine Derivatives
The study of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showcases the synthesis and evaluation of their antiviral activity. These compounds, including derivatives synthesized from 4-Bromo-6-(bromomethyl)-5-fluoropyrimidine, exhibited marked inhibitory effects against retroviruses, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Antitubercular Properties
Research into fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines based on this compound revealed promising antitubercular activity against Mycobacterium tuberculosis, showcasing the potential of these derivatives in treating tuberculosis (Verbitskiy et al., 2016).
Chemiluminescence Detection in Analytical Chemistry
The application of 4-(bromomethyl)-7-methoxycoumarin as a derivatizing agent for detecting fluoropyrimidine compounds using chemiluminescence showcases an innovative analytical approach. This method provides sensitive detection of fluoropyrimidine derivatives in the low femtomole range, demonstrating the compound's utility in enhancing analytical methodologies (Yoshida et al., 1990).
Anticancer Activity
The synthesis and evaluation of fluoropyrimidine derivatives for anticancer activity, particularly against lung cancer, highlight the potential therapeutic applications of these compounds. Derivatives synthesized from this compound show promise as low-concentration anticancer agents compared to standard treatments (Hammam et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-6-(bromomethyl)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2FN2/c6-1-3-4(8)5(7)10-2-9-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZLJSGSURLWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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